molecular formula C21H17ClN4O4 B2500277 methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 1105236-51-8

methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2500277
CAS No.: 1105236-51-8
M. Wt: 424.84
InChI Key: KUQCVHAXIGBSLA-UHFFFAOYSA-N
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Description

Methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H17ClN4O4 and its molecular weight is 424.84. The purity is usually 95%.
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Biological Activity

Methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate, referred to here as compound 10h , is a derivative of pyrazolo[3,4-d]pyridazine with potential therapeutic applications, particularly in oncology. This article comprehensively reviews its biological activity, including its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

Compound 10h features a complex structure characterized by a furan ring, a pyrazolo-pyridazine core, and a chlorophenyl substituent. The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups critical for its biological activity.

The primary mechanism through which compound 10h exerts its effects is through the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and survival. The compound has been shown to bind effectively to FGFRs, leading to reduced signaling through this pathway, which is often dysregulated in cancer cells.

Antitumor Activity

In vitro studies have demonstrated that compound 10h exhibits potent antitumor activity against various cancer cell lines. Notably, it has shown significant inhibition of cell proliferation associated with FGFR dysregulation. In xenograft models, such as the NCI-H1581 model (FGFR1-amplified), compound 10h achieved a tumor growth inhibition (TGI) of 91.6% at a dosage of 50 mg/kg .

Anti-inflammatory Properties

Recent studies suggest that derivatives of pyrazolo[3,4-d]pyridazine, including compound 10h, possess anti-inflammatory properties. In models of digestive system inflammation, these compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-22 . Histopathological analyses indicate improvements in tissue integrity following treatment with these compounds.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyridazine scaffold significantly impact biological activity. For instance:

  • Substitutions on the benzofuran moiety can enhance FGFR inhibitory activity.
  • The presence of specific functional groups correlates with increased potency against FGFRs .

Data Tables

Activity IC50 Value Model/System Reference
FGFR Inhibition114.5 nmol/LIn vitro assays
Antitumor EfficacyTGI = 91.6%NCI-H1581 xenograft model
Anti-inflammatory ActivityReduced TNF-α levelsDigestive system inflammation

Case Studies

  • NCI-H1581 Xenograft Study : Compound 10h was administered to mice with FGFR1-amplified tumors. Results indicated significant tumor regression and minimal toxicity.
  • Inflammation Model : In a study evaluating the anti-inflammatory effects on gastrointestinal tissues, compound 10h demonstrated superior protective effects compared to traditional NSAIDs like diclofenac.

Properties

IUPAC Name

methyl 5-[[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4/c1-29-21(28)17-8-7-15(30-17)11-25-20(27)19-16(18(24-25)12-5-6-12)10-23-26(19)14-4-2-3-13(22)9-14/h2-4,7-10,12H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQCVHAXIGBSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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